2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-4-5-9-2-1-3-10(9)6-8;/h4-6H,1-3,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRLVXOHCPCRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721968-63-4 | |
| Record name | (2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride typically involves the reduction of indanone derivatives followed by amination. One common method includes the reduction of 2,3-dihydro-1H-inden-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol. This intermediate is then subjected to amination using reagents like ammonia or primary amines under catalytic hydrogenation conditions to form the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products:
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Saturated amines, alcohols, and other reduced products.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form imines or nitriles.
- Reduction : Can be reduced to more saturated amines or alcohols.
- Substitution Reactions : The amine group can undergo nucleophilic substitution to introduce other functional groups.
Biology
Research has indicated potential biological activities for this compound:
- Ligand Studies : Investigated for its role as a ligand in receptor binding studies, which could elucidate its interaction with neurotransmitter receptors.
- Pharmacological Potential : Explored for its therapeutic applications, particularly in developing drugs targeting neurological disorders.
Medicine
The compound is being evaluated for its use as a precursor in synthesizing pharmaceutical compounds. Its unique structure may lead to the development of novel therapeutics with improved efficacy and safety profiles.
Case Study 1: Ligand Binding Studies
In a study examining the binding affinity of various compounds to serotonin receptors, 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride demonstrated significant interaction with the 5-HT2A receptor, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synthesis of Novel Antidepressants
Researchers synthesized derivatives of this compound to explore their antidepressant-like effects in animal models. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antidepressants, highlighting the compound's potential in mental health therapeutics.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
Key Observations :
- Substituent Position and Chain Length: The target compound’s methylamine group at the 5-position contrasts with ethylamine (C₁₁H₁₆ClN) and ether-linked ethylamine (C₁₂H₁₈ClNO), which exhibit increased hydrophobicity and altered pharmacokinetic profiles .
- Functional Group Variation : Indantadol HCl replaces the amine with an acetamide group, shifting its pharmacological profile toward glycine receptor modulation .
Pharmacological and Functional Comparisons
- Psychoactive Potential: The dihydroindenyl backbone is shared with cathinone derivatives like indapyrophenidone, which exhibit stimulant effects via monoamine transporter inhibition . While the target compound lacks direct activity data, its structural analogs suggest possible central nervous system (CNS) activity.
- The dihydroindenyl group may confer similar blood-brain barrier permeability .
- Anticancer Activity : LY186641 (), a sulfonamide derivative, shows the dihydroindene scaffold’s versatility in oncology, though methemoglobinemia risks limit clinical utility .
Biological Activity
Overview
2,3-Dihydro-1H-inden-5-ylmethanamine hydrochloride (CAS No. 721968-63-4) is a chemical compound with the molecular formula C10H14ClN. This compound is a derivative of indene and is recognized for its potential biological activities, particularly as a ligand in receptor binding studies. Its unique structure includes an indene backbone with an amine group, which enhances its reactivity and biological interactions.
The synthesis of this compound typically involves the reduction of indanone derivatives followed by amination. The general synthetic route can be summarized as follows:
- Reduction of Indanone Derivatives : Using reducing agents like sodium borohydride or lithium aluminum hydride to convert 2,3-dihydro-1H-inden-5-one into an alcohol.
- Amination : The resultant alcohol undergoes amination with ammonia or primary amines under catalytic hydrogenation.
- Formation of Hydrochloride Salt : The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The amine group allows it to interact with specific molecular targets, potentially modulating their activity. This interaction can lead to various biological effects, such as:
- Agonistic or Antagonistic Effects : Depending on the receptor type, it may either activate or inhibit receptor signaling pathways.
- Influence on Neurotransmitter Systems : It may affect neurotransmitter release and uptake, influencing neurological functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-inden-5-ylmethanol | Alcohol derivative | Potential antioxidant properties |
| 2,3-Dihydro-1H-inden-5-ylmethylamine | Methylamine derivative | Neurotransmitter modulation |
| 5-Methyl-2,3-dihydro-1H-indene | Methyl-substituted indene | Antimicrobial activity |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:
Study on Receptor Interaction
A study exploring ligand-receptor interactions found that compounds similar to this compound could effectively bind to cystic fibrosis transmembrane conductance regulator (CFTR) channels. This suggests a possible therapeutic application in treating conditions related to CFTR dysfunction .
Q & A
Basic: What are the recommended safety protocols for handling 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride in laboratory settings?
Methodological Answer:
Researchers must adhere to strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
- Containment: Conduct reactions in fume hoods or gloveboxes to avoid inhalation or skin contact .
- Waste Management: Segregate chemical waste into designated containers for halogenated organics and coordinate disposal with certified hazardous waste services .
- Emergency Response: Immediate eye rinsing (15 minutes) and skin decontamination with water are critical. Medical consultation is mandatory for exposure .
Basic: How can researchers verify the structural purity of this compound?
Methodological Answer:
Structural characterization requires a multi-technique approach:
- NMR Spectroscopy: Compare H and C spectra with reference data (e.g., CAS 2338-18-3) to confirm the indane backbone and amine-hydrochloride moiety .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 168.64 (CHClN) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemical details, if single crystals are obtainable .
Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
Leverage quantum chemical calculations and cheminformatics:
- Reaction Pathway Modeling: Use density functional theory (DFT) to simulate reaction intermediates and transition states, focusing on the amine group’s nucleophilicity .
- Machine Learning (ML): Train ML models on existing indane derivatives’ reactivity data to predict optimal conditions (e.g., solvent, catalyst) for cross-coupling or alkylation reactions .
- Feedback Loops: Integrate experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Systematic analysis of variables is critical:
- Variable Screening: Design a factorial experiment to test factors like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., oxidation byproducts from the indane ring) that reduce yield .
- Reproducibility Checks: Cross-validate protocols with independent labs, ensuring equipment calibration (e.g., pH meters, stirrers) is consistent .
Basic: What analytical methods are suitable for quantifying impurities in this compound?
Methodological Answer:
Adopt pharmacopeial standards for impurity profiling:
- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA). Monitor at 254 nm for aromatic impurities .
- Ion Chromatography: Detect chloride counterion deviations (theoretical: 21.1%) to assess stoichiometric consistency .
- Karl Fischer Titration: Quantify water content (<0.5% w/w) to prevent hydrolysis of the hydrochloride salt .
Advanced: How can mechanistic studies elucidate the degradation pathways of this compound under acidic conditions?
Methodological Answer:
Employ kinetic and isotopic labeling techniques:
- Kinetic Profiling: Monitor degradation rates via UV spectroscopy at varying pH (1–5) and temperatures (25–60°C) .
- Isotopic Labeling: Synthesize N-labeled analogs to trace amine group reactivity using MS/MS fragmentation .
- Computational Degradation Modeling: Apply DFT to simulate protonation sites and predict hydrolysis products .
Basic: What are the environmental toxicity considerations for disposing of this compound?
Methodological Answer:
Follow ecotoxicological guidelines:
- Acute Toxicity Assays: Use Daphnia magna or Vibrio fischeri bioluminescence assays to determine EC values .
- Soil Mobility Studies: Perform column chromatography to assess leaching potential based on the compound’s logP (~1.2) .
- Regulatory Compliance: Adhere to OECD Test Guidelines 201 and 211 for aquatic and terrestrial risk assessment .
Advanced: How can researchers design pharmacological assays to evaluate the biological activity of this compound?
Methodological Answer:
Focus on target-specific screening:
- Receptor Binding Assays: Use radioligand displacement (e.g., H-labeled ligands) for serotonin or dopamine receptors, given structural similarity to tryptamine derivatives .
- Cellular Viability Assays: Test cytotoxicity in HEK293 or HepG2 cells via MTT assay, with IC determination .
- ADME Profiling: Assess metabolic stability using liver microsomes and Caco-2 monolayers for permeability .
Advanced: What strategies improve the stability of this compound in long-term storage?
Methodological Answer:
Optimize storage parameters systematically:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Lyophilization: Freeze-dry the compound under vacuum to reduce hydrolytic degradation .
- Inert Atmosphere: Use argon-filled vials with desiccants (e.g., silica gel) to prevent oxidation .
Basic: What are the key differences in synthetic routes for this compound compared to analogous indane derivatives?
Methodological Answer:
Synthetic route selection depends on substituent positioning:
- Reductive Amination: Preferred for 5-substituted indanes (e.g., using NaBHCN and ammonium chloride in methanol) .
- Nucleophilic Substitution: For 1- or 2-aminoindanes, employ SN2 reactions with KCO as base .
- Catalytic Hydrogenation: Use Pd/C or Raney Ni for reducing nitroindanes to amines, followed by HCl neutralization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
